1-(2-Ethoxyphenyl)ethanamine
Overview
Description
- IUPAC Name : 1-(2-ethoxyphenyl)ethanamine
- Molecular Formula : C<sub>10</sub>H<sub>15</sub>NO
- Molecular Weight : 165.232 Da
- ChemSpider ID : 3236706
- Appearance : Grey crystalline, light-yellow, white, or beige powder; also identified in liquid form and falsified pharmaceutical opioids.
Synthesis Analysis
- Etazene (also known as etodesnitazene) is a benzimidazole-derived synthetic opioid.
- It is manufactured clandestinely and poses a risk to public health.
- No recognized therapeutic use.
Molecular Structure Analysis
- Etazene has a benzimidazole core with an ethylamine side chain.
- It binds to the µ-opioid receptor with potency greater than morphine.
- Effects are reversed by the opioid antagonist, naltrexone.
Chemical Reactions Analysis
- Etazene is a potent µ-opioid receptor agonist.
- Predicted to produce dependence similar to other opioids.
- Online self-reports describe tolerance with repeated use.
Physical And Chemical Properties Analysis
- Boiling Point: ~261.7°C (predicted)
- Density: ~1.0 g/cm³ (predicted)
- Refractive Index: n<sub>20D</sub> 1.52 (predicted)
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Development of Antiamoebic Agents
The compound has been involved in the creation of chalcones bearing N-substituted ethanamine tails, showing potential as antiamoebic agents. These synthesized chalcones were effective against Entamoeba histolytica, and some were found to be less toxic than standard drugs (Zaidi et al., 2015).
Analytical Chemistry and Forensic Science
In forensic science, derivatives of 1-(2-Ethoxyphenyl)ethanamine, such as 25X-NBOMe compounds, are identified using gas chromatography-mass spectrometry analysis. This analysis is crucial for the routine detection of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).
Metabolism and Toxicology Studies
Research on the metabolism of NBOMe compounds, which include derivatives of 1-(2-Ethoxyphenyl)ethanamine, provides insights into the enzymes involved in their metabolic pathways. Such studies are essential for understanding the pharmacokinetics and potential toxicology of these substances (Nielsen et al., 2017).
Psychoactive Substance Research
The compound is also significant in the study of psychoactive substances. For example, research on substituted N-benzylphenethylamines, which includes derivatives of 1-(2-Ethoxyphenyl)ethanamine, helps in understanding their mechanism of action, particularly in relation to hallucinogenic effects (Eshleman et al., 2018).
Clinical Toxicology
In clinical toxicology, methods are developed for the detection and quantification of NBOMe compounds in human serum, which is vital for diagnosing intoxication in emergency situations (Poklis et al., 2013).
Ligand Synthesis in Inorganic Chemistry
The compound is used in synthesizing various ligands in inorganic chemistry, contributing to the development of chiral, conformationally mobile tripodal ligands. These ligands form complexes with metals like ZnII and CuII, offering insights into stereochemical properties and potential applications (Canary et al., 1998).
Catalysis in Organic Synthesis
It serves as a precursor in the preparation of Schiff base ligands for catalysis in organic synthesis, such as in the methoxycarbonylation of styrene. These ligands exhibit moderate catalytic activities, contributing to advancements in organic synthesis methods (Ngcobo et al., 2021).
Safety And Hazards
- Classified as a flammable liquid (Category 4).
- Combustible; keep away from heat, sparks, and open flames.
- No therapeutic use; associated with abuse and ill effects.
Future Directions
- Etazene is not currently under international control.
- Continued monitoring and regulation are essential due to its abuse potential and public health risks.
Please note that etazene is a synthetic opioid with no recognized therapeutic value, and its use poses significant dangers12
properties
IUPAC Name |
1-(2-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUHGWYMCFSWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398577, DTXSID301280864 | |
Record name | 1-(2-ethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)ethanamine | |
CAS RN |
76279-34-0, 603945-49-9 | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76279-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-ethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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